Atovaquone
Overview
Description
Synthesis Analysis
The synthesis of Atovaquone involves complex chemical processes that are crucial for its production and pharmaceutical application. Unfortunately, detailed synthesis pathways and specific methodologies used in the creation of Atovaquone were not directly identified in the provided sources. However, understanding the chemical synthesis of compounds similar to Atovaquone involves several steps, including the selection of suitable precursors, reaction conditions, and purification techniques to achieve the desired compound with high purity and yield. The synthesis process is fundamental in pharmaceutical manufacturing, ensuring the availability of the drug for therapeutic use.
Molecular Structure Analysis
Atovaquone's molecular structure is pivotal to its mechanism of action. The compound operates via the inhibition of parasite mitochondrial electron transport, a novel action mechanism that distinguishes it from other antimalarial drugs. This action is attributed to its unique molecular configuration, which allows Atovaquone to effectively target and disrupt the mitochondrial functions of the parasites, leading to their death. The molecular structure analysis of Atovaquone reveals its capability to bind specifically to the enzymes or components within the parasite's mitochondria, underpinning its effectiveness in treating malaria and other protozoal infections.
Chemical Reactions and Properties
Atovaquone's chemical reactions and properties are characterized by its stability and interactions with other compounds. Its broad-spectrum antiprotozoal activity is a direct result of its chemical structure, which enables it to inhibit the mitochondrial electron transport chain in various parasites. Atovaquone is lipophilic, which influences its absorption and distribution within the body, affecting its therapeutic efficacy and pharmacokinetic profile. The compound's chemical properties, including its solubility and stability, are essential for its formulation into effective oral dosage forms.
Physical Properties Analysis
The physical properties of Atovaquone, such as its melting point, solubility, and crystalline form, are critical for its pharmaceutical formulation and efficacy. These properties affect the drug's bioavailability, a crucial factor in its ability to reach and maintain therapeutic levels in the bloodstream. Atovaquone's physical characteristics are taken into consideration during the drug development process to optimize its delivery and therapeutic effect.
Chemical Properties Analysis
Atovaquone's chemical properties, including its reactivity and interaction with biological molecules, underlie its mechanism of action and therapeutic applications. Its ability to selectively inhibit mitochondrial electron transport in parasites without affecting human cells is a result of its specific chemical interactions at the molecular level. These properties are fundamental to Atovaquone's effectiveness as an antiprotozoal agent, contributing to its role in treating and preventing malaria and other protozoal infections.
- Spencer, C., & Goa, K. (1995). Atovaquone. Drugs, 50, 176-196. Read more.
- Looareesuwan, S., Chulay, J., Canfield, C., & Hutchinson, D. (1999). Malarone (atovaquone and proguanil hydrochloride): a review of its clinical development for treatment of malaria. The American journal of tropical medicine and hygiene, 60(4), 533-41. Read more.
Scientific Research Applications
Molecular Interaction and Drug Resistance
Atovaquone, a substituted hydroxynaphthoquinone, is used for treating various parasitic and fungal infections. Research has focused on understanding its mechanism of action and the development of drug resistance. Kessl et al. (2007) highlighted its role in inhibiting parasite and fungal respiration by binding to the cytochrome bc1 complex. The study modeled the molecular interaction of atovaquone with human and resistant pathogen enzymes, providing insight into the molecular basis of atovaquone resistance in pathogens like Plasmodium falciparum malaria, Pneumocystis jirovecii pneumonia, and Toxoplasma gondii toxoplasmosis (Kessl, Meshnick, & Trumpower, 2007).
Antiparasitic and Antifungal Activity
Atovaquone's broad-spectrum antiprotozoal activity has been a subject of interest. Hughes et al. (2011) explored the synthesis and testing of novel hydroxy-naphthoquinones to overcome drug resistance. Their findings indicated the potential for modifications to the hydroxy-naphthoquinone ring of atovaquone that might mitigate drug resistance, particularly in parasites and pathogenic fungi (Hughes, Lanteri, O’Neil, Johnson, Gribble, & Trumpower, 2011).
Anti-Cancer Activity
The potential of atovaquone in cancer treatment, specifically targeting Cancer Stem-like Cells (CSCs), has been examined. Fiorillo et al. (2016) demonstrated that atovaquone inhibits the propagation of MCF7 breast cancer cells and induces apoptosis in CSC populations. This suggests that atovaquone’s mechanism of action involves targeting mitochondrial complex III and oxidative phosphorylation (OXPHOS), indicating its utility beyond antimicrobial uses (Fiorillo, Lamb, Tanowitz, Mutti, Krstic-Demonacos, Cappello, Martinez-Outschoorn, Sotgia, & Lisanti, 2016).
Mitochondrial Function and Electron Transport
Atovaquone’s interaction with the cytochrome bc1 complex and its implications for mitochondrial function have been extensively studied. Kessl et al. (2003) investigated the binding of atovaquone to the ubiquinol oxidation pocket of the bc1 complex. Their findings provided a molecular description of atovaquone's binding to the bc1 complex and explained the differential inhibition of fungal versus mammalian enzymes (Kessl, Lange, Merbitz-Zahradnik, Zwicker, Hill, Meunier, Palsdottir, Hunte, Meshnick, & Trumpower, 2003).
Future Directions
properties
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022629, DTXSID20916694 | |
Record name | Atovaquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble, Practically insol in water. | |
Record name | Atovaquone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01117 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | ATOVAQUONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of action against Pneumocystis carinii has not been fully elucidated. In Plasmodium species, the site of action appears to be the cytochrome bc1 complex (Complex III). Several metabolic enzymes are linked to the mitochondrial electron transport chain via ubiquinone. Inhibition of electron transport by atovaquone will result in indirect inhibition of these enzymes. The ultimate metabolic effects of such blockade may include inhibition of nucleic acid and ATP synthesis. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., Hydroxynaphthoquinone derivative that inhibits /parasitic/ mitochondrial electron transport., Atovaquone has possible cidal activity against susceptible organisms. The action against Pneumocystis carinii is not fully understood. Atovaquone is structurally similar to ubiquinone, which inhibits the mitochondrial electron-transport chain at the site of the cytochrome bc1 complex (complex III) in Plasmodium species. This may ultimately inhibit the synthesis of nucleic acid and ATP. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., At present, approaches to studying mitochondrial functions in malarial parasites are quite limited because of the technical difficulties in isolating functional mitochondria in sufficient quantity and purity. We have developed a flow cytometric assay as an alternate means to study mitochondrial functions in intact erythrocytes infected with Plasmodium yoelii, a rodent malaria parasite. By using a very low concentration (2 nM) of a lipophilic cationic fluorescent probe, 3,3'dihexyloxacarbocyanine iodide, we were able to measure mitochondrial membrane potential(DeltaPsim) in live intact parasitized erythrocytes through flow cytometry. The accumulation of the probe into parasite mitochondria was dependent on the presence of a membrane potential since inclusion of carbonyl cyanide m-chlorophenylhydrazone, a protonophore, dissipated the membrane potential and abolished the probe accumulation. We tested the effect of standard mitochondrial inhibitors such as myxothiazole, antimycin, cyanide and rotenone. All of them except rotenone collapsed the DeltaPsim and inhibited respiration. The assay was validated by comparing the EC50 of these compounds for inhibiting DeltaPsim and respiration. This assay was used to investigate the effect of various antimalarial drugs such as chloroquine, tetracycline and a broad spectrum antiparasitic drug atovaquone. We observed that only atovaquone collapsed DeltaPsim and inhibited parasite respiration within minutes after drug treatment. Furthermore, atovaquone had no effect on mammalian DeltaPsim. This suggests that atovaquone, shown to inhibit mitochondrial electron transport, also depolarizes malarial mitochondria with consequent cellular damage and death. | |
Record name | Atovaquone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01117 | |
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Record name | ATOVAQUONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Atovaquone | |
Color/Form |
Crystals from acetonitrile | |
CAS RN |
94015-53-9, 95233-18-4, 137732-39-9 | |
Record name | BW-A 566C | |
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Record name | Atovaquone [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
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Record name | 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy- | |
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Record name | Atovaquone | |
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Record name | ATOVAQUONE | |
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Record name | Atovaquone | |
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Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
Source | EPA DSSTox | |
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Record name | 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
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Record name | cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone | |
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Record name | ATOVAQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT | |
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Record name | 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY- | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ATOVAQUONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
216-219 °C | |
Record name | ATOVAQUONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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